Lilolidine
Overview
Description
Lilolidine is an organic compound with a chemical formula of C8H11N. It is a liquid with aromatic characteristics and has a strong nitrogen heterocyclic structure .
Synthesis Analysis
Lilolidine synthesis involves several steps. One method involves heating 5,6-dihydro-4H-pyrrolo [3,2,1-z/] quinoline-1-carboxylic acid with copper chromite and quinoline at 185°C for 2 hours. The mixture is then cooled, diluted with dichloromethane, and filtered. The filtrate is washed with hydrochloric acid and sodium hydroxide before being evaporated to dryness. The residue is purified by silica gel chromatography . Another method involves the Pd-catalyzed C–H bond functionalization of lilolidine. A palladium-diphosphine catalyst associated with acetate bases in DMA promotes the regioselective arylation at the α-position of the nitrogen atom of lilolidine with a wide variety of aryl bromides .Molecular Structure Analysis
The molecular structure of Lilolidine is complex and involves a nitrogen heterocyclic structure . Further analysis of the molecular structure would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
Lilolidine has a melting point of 80-81°C and a predicted boiling point of 318.4±11.0 °C. It has a density of 1.16 and is typically stored in a sealed container in a dry room. It appears as a powder to crystal in form and can range in color from white to yellow to green .Scientific Research Applications
1. Synthesis and Derivative Development
Lilolidine, a compound of interest in the field of organic chemistry, has been investigated for its potential in synthesizing diverse derivatives. Huang et al. (2019) explored the Pd-catalyzed C–H bond functionalization of lilolidine, leading to the creation of various lilolidine derivatives. This process is significant for its ability to modify the biological properties of lilolidine through a series of controlled chemical reactions, providing a foundation for further medicinal and chemical research (Haibing Huang et al., 2019).
2. Dopaminergic Activity Research
The study of lilolidine derivatives for their dopaminergic activity, particularly in relation to neurodegenerative diseases such as Parkinson's disease and Huntington’s Chorea, is a vital area of research. Ramírez Morán et al. (2017) designed and synthesized a lilolidine derivative, assessing its potential to restore dopaminergic transmission in neurodegenerative conditions. This area of research is crucial for developing new treatments for these diseases (Ramírez Morán et al., 2017).
3. Dye Synthesis and Applications
Lilolidine has also been utilized in the synthesis of dyes. Hallas et al. (2008) examined the absorption spectra of various lilolidine derivatives for their potential use in dyes. These studies provide insights into the development of new colorants for industrial applications, such as in textiles and manufacturing (G. Hallas et al., 2008).
4. Analgesic Properties Exploration
Research into the analgesic properties of compounds structurally related to lilolidine, such as conolidine, has shown potential for non-opioid pain management. Tarselli et al. (2011) synthesized conolidine and evaluated its efficacy in managing tonic and persistent pain. This research is particularly significant in the quest for non-opioid analgesics for chronic pain management (M. Tarselli et al., 2011).
Safety And Hazards
Lilolidine can cause skin and eye irritation. In case of contact, it is recommended to wash off immediately with plenty of water and seek medical attention. It is advised to avoid dust formation and breathing in mist, gas, or vapors. Personal protective equipment, including chemical impermeable gloves, should be worn when handling Lilolidine .
Future Directions
The future directions for Lilolidine research could involve further exploration of its synthesis methods and potential applications. For instance, the Pd-catalyzed C–H bond functionalization of lilolidine provides a straightforward access to several lilolidine derivatives from commercially available compounds via one, two, or three C–H bond functionalization steps, allowing to tune their biological properties .
properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCKSFHMARIKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576238 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lilolidine | |
CAS RN |
5840-01-7 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lilolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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